N-[6-Methylisoquinol-5-yl]thiourea
Description
N-[6-Methylisoquinol-5-yl]thiourea is a thiourea derivative characterized by a substituted isoquinoline backbone. The compound features a methyl group at the 6-position of the isoquinoline ring and a thiourea (-NH-CS-NH₂) moiety at the 5-position. Further investigation into specialized literature or proprietary databases would be required to elaborate on its unique characteristics.
Properties
Molecular Formula |
C11H11N3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(6-methylisoquinolin-5-yl)thiourea |
InChI |
InChI=1S/C11H11N3S/c1-7-2-3-8-6-13-5-4-9(8)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
InChI Key |
PZPRNPAXNPDQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparison based on the provided evidence and general thiourea chemistry:
Table 1: Comparison of Thiourea Derivatives
Key Differences:
Structural Complexity: The compounds in exhibit highly complex architectures, including phenanthrene backbones and glycosylated moieties, which are absent in this compound. These structural differences suggest divergent synthetic pathways and biological targets.
Molecular Weight and Solubility: this compound (estimated MW ~217) is significantly smaller than the analogs in (MW 567–630) . Lower molecular weight could improve membrane permeability and bioavailability but may reduce target specificity.
Functional Groups and Reactivity: The thiourea group in all compounds acts as a hydrogen-bond donor/acceptor, but the isoquinoline methyl group in the target compound may sterically hinder interactions compared to the dimethylamino or acetylated glucose groups in the analogs.
Research Findings and Limitations
- Evidence Gaps: No direct studies on this compound were identified in the provided sources. The analogs listed in are specialized reagents, suggesting that the target compound may require custom synthesis for research purposes.
- Theoretical Predictions: Based on isoquinoline-thiourea hybrids in literature, the compound could exhibit inhibitory activity against kinases (e.g., cyclin-dependent kinases) or microbial enzymes. However, experimental validation is necessary.
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